Fluoromethyl Cyclohexanecarboxylate

Description

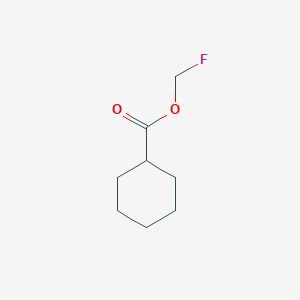

Fluoromethyl Cyclohexanecarboxylate (FMCHC) is a fluorinated ester derivative of cyclohexanecarboxylic acid. FMCHC likely shares synthesis pathways with other cyclohexanecarboxylate esters, such as esterification reactions involving cyclohexanecarboxylic acid and fluoromethylating agents .

Properties

CAS No. |

166331-85-7 |

|---|---|

Molecular Formula |

C8H13FO2 |

Molecular Weight |

160.19 g/mol |

IUPAC Name |

fluoromethyl cyclohexanecarboxylate |

InChI |

InChI=1S/C8H13FO2/c9-6-11-8(10)7-4-2-1-3-5-7/h7H,1-6H2 |

InChI Key |

KRRGGFSEWBVTRE-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(=O)OCF |

Canonical SMILES |

C1CCC(CC1)C(=O)OCF |

Synonyms |

Cyclohexanecarboxylic acid, fluoromethyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl Cyclohexanecarboxylate (MCHC)

- Structure : Methyl ester of cyclohexanecarboxylic acid (CAS 4630-82-4).

- Molecular Weight : 142.20 g/mol .

- Properties : Exhibits fruity/estery aromas, used as a flavoring agent (FEMA 3568) .

- Synthesis: Produced via esterification of cyclohexanecarboxylic acid with methanol under acidic conditions .

- Applications : Intermediate in pharmaceuticals and fragrances .

Ethyl Cyclohexanecarboxylate (ECHC)

Ethyl 2-Hydroxycyclohexanecarboxylate

Fluoromethyl Cyclohexanecarboxylate (FMCHC)

- Inferred Properties: Molecular Weight: ~160–165 g/mol (estimated based on fluorine substitution). Polarity: Higher than non-fluorinated analogs due to the electronegative fluorine atom. Stability: Fluorine’s inductive effect may increase ester hydrolysis resistance compared to MCHC/ECHC. Applications: Potential use in agrochemicals or pharmaceuticals, leveraging fluorine’s bioactivity .

Comparative Data Table

Key Research Findings

- Biological Activity : Fluorine’s presence can enhance metabolic stability and membrane permeability, as seen in trifluoromethyl-containing compounds like (1R,2S)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexanecarboxylic acid .

- Safety Profile : Halogenated cyclohexane derivatives (e.g., Chlorocyclohexane) exhibit flammability and irritation hazards (H226, H315) ; FMCHC’s toxicity likely differs but requires empirical validation.

Q & A

Q. What are the common synthetic routes for Fluoromethyl Cyclohexanecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via esterification of cyclohexanecarboxylic acid derivatives. A two-step approach involves:

Chlorination : React cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate .

Fluoromethylation : Substitute the chloride with a fluoromethyl group using fluoromethylamine or fluoromethylating agents like diethylaminosulfur trifluoride (DAST) in anhydrous solvents (e.g., dichloromethane) under reflux .

Key Considerations :

- Temperature control (reflux at 40–60°C for DAST reactions) minimizes side reactions.

- Use of moisture-free conditions is critical due to the reactivity of DAST .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies ester (C=O stretch ~1740 cm⁻¹) and fluoromethyl (C-F stretch ~1100 cm⁻¹) groups. Use KBr pellets or CCl₄/CS₂ solutions for optimal resolution .

- Mass Spectrometry (EI) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~170–200 Da) and fragmentation patterns (e.g., loss of COOCH₂F) .

- NMR : ¹H NMR shows cyclohexane ring protons (δ 1.2–2.1 ppm) and fluoromethyl group (δ 4.5–5.0 ppm as a triplet due to coupling with fluorine) .

Q. How can gas chromatography (GC) be optimized for analyzing this compound in mixtures?

- Methodological Answer : Use a non-polar column (e.g., DB-5) with temperature programming:

- Initial: 50°C (hold 2 min)

- Ramp: 10°C/min to 250°C

- Carrier gas: Helium at 1.2 mL/min .

Retention Index (RI) : Compare with hydrocarbon standards (e.g., n-alkanes) for reproducible identification. RI values for cyclohexane derivatives typically range from 800–1200 .

Advanced Research Questions

Q. How do stereochemical configurations (cis/trans) of the cyclohexane ring affect the reactivity of this compound?

- Methodological Answer : Chair conformations influence steric accessibility:

- Axial Fluoromethyl Groups : Higher steric hindrance reduces nucleophilic substitution rates.

- Equatorial Fluoromethyl Groups : Improved reactivity in ester hydrolysis or fluorination reactions.

Experimental Design : Use dynamic NMR or X-ray crystallography to confirm conformation. For example, trans-isomers exhibit distinct coupling constants in ¹H NMR (e.g., J = 10–12 Hz for diaxial protons) .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., melting points) for this compound derivatives?

- Methodological Answer :

Purity Assessment : Validate samples via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities .

Calorimetry : Differential Scanning Calorimetry (DSC) can distinguish polymorphic forms. For example, metastable polymorphs may show lower melting points .

Cross-Validation : Compare data with NIST Standard Reference Databases to identify outliers .

Q. How can DAST-mediated fluorination be optimized to minimize byproducts in this compound synthesis?

- Methodological Answer :

- Solvent Choice : Anhydrous dichloromethane or THF reduces hydrolysis of DAST .

- Stoichiometry : Use 1.2–1.5 equivalents of DAST to ensure complete conversion.

- Temperature : Maintain 0–5°C during DAST addition to suppress side reactions (e.g., ring fluorination) .

Byproduct Analysis : Monitor via GC-MS for fluorinated cyclohexane side products (e.g., m/z 154 for mono-fluorocyclohexane) .

Q. What are the stability challenges of this compound under acidic/basic conditions, and how can degradation be mitigated?

- Methodological Answer :

- Acidic Conditions : Ester hydrolysis occurs rapidly (t₁/₂ < 1 hr at pH < 3). Stabilize with buffered solutions (pH 6–7) .

- Basic Conditions : Nucleophilic attack on the fluoromethyl group leads to defluorination. Use aprotic solvents (e.g., DMF) and avoid strong bases like NaOH .

Degradation Analysis : Track via LC-MS for hydrolyzed products (e.g., cyclohexanecarboxylic acid, m/z 128) .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.